Phosphoryl fluoride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

POF acts as a potent inhibitor of several enzymes, particularly those involved in phosphorylation, a crucial process in cellular metabolism and signaling. By binding to the active site of these enzymes, POF prevents them from performing their normal functions, allowing researchers to study the specific roles of these enzymes in various biological processes. For example, POF is used to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition helps researchers understand the role of acetylcholine in nerve transmission and can be used to develop drugs for treating Alzheimer's disease and other neurological disorders .

Chemical Labeling:

POF can be used to label biomolecules, such as proteins and DNA, with a radioactive isotope of fluorine (18F). This technique, known as fluorination, allows researchers to track the movement and behavior of these molecules within cells and organisms. This is valuable for studying various biological processes, including drug delivery, metabolism, and gene expression .

Synthesis of Organofluorine Compounds:

POF serves as a starting material for the synthesis of various organofluorine compounds, which include a carbon-fluorine bond (C-F). These compounds possess unique properties, including high thermal stability and chemical resistance, making them valuable in various applications, such as refrigerants, pharmaceuticals, and materials science .

Phosphoryl fluoride, also known as phosphorus oxyfluoride, has the chemical formula POF₃. It is a colorless gas that exhibits rapid hydrolysis in the presence of water, leading to the formation of various fluorophosphoric acids. This compound has a critical temperature of 73 °C and a critical pressure of 4.25 bars, indicating its gaseous state under standard conditions . Phosphoryl fluoride is recognized for its unique properties among phosphorus-containing compounds, particularly due to its reactivity and ability to form complex derivatives.

- Hydrolysis: The compound hydrolyzes in water to produce difluorophosphoric acid and hydrogen fluoride:This reaction can proceed further to yield monofluorophosphoric acid and phosphoric acid:

- Aminolysis: When reacted with dimethylamine, phosphoryl fluoride forms dimethylaminophosphoryldifluoride:This reaction illustrates the compound's ability to form stable derivatives through interactions with nitrogen-containing bases .

Phosphoryl fluoride can be synthesized through several methods:

- Partial Hydrolysis of Phosphorus Pentafluoride: This method involves the controlled reaction of phosphorus pentafluoride with water.

- Halogen Transfer Reactions: Phosphoryl fluoride can be produced by reacting phosphoryl chloride with fluorosulfonic acid in a pressure reactor:

- Direct Reaction with Metal Phosphates: Reacting metal phosphates (such as calcium metaphosphate) with fluorosulfonic acid at elevated temperatures also yields phosphoryl fluoride .

Phosphoryl fluoride has several applications:

- Chemical Synthesis: It serves as a precursor for various fluorophosphoric acids and other phosphorus-containing compounds used in organic synthesis.

- Fluorination Agent: Due to its reactivity, phosphoryl fluoride is utilized in the fluorination of organic compounds, enhancing their properties for pharmaceutical applications.

- Research Tool: It is employed in studies related to phosphorus chemistry and as a reagent in various

Studies on phosphoryl fluoride have focused on its interactions with various nucleophiles, particularly amines. The reaction with dimethylamine has been extensively characterized, revealing insights into the mechanisms of phosphorus-fluorine bond formation and stability. Additionally, investigations into the effects of fluoride ions on hydrolysis reactions have highlighted their dual role as catalysts or inhibitors depending on the substrate involved .

Phosphoryl fluoride is unique among phosphorus fluorides due to its specific reactivity and hydrolysis behavior. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Phosphorus Trifluoride | PF₃ | Less reactive than phosphoryl fluoride; stable under standard conditions. |

| Phosphorus Pentafluoride | PF₅ | Highly reactive; used primarily in fluorination reactions. |

| Difluorophosphoric Acid | HPO₂F₂ | Hydrolysis product of phosphoryl fluoride; more acidic. |

| Monofluorophosphoric Acid | H₂PO₃F | Further hydrolysis product; plays a role in biological systems. |

Phosphoryl fluoride stands out for its ability to form stable complexes with nitrogen bases and its rapid hydrolysis compared to other phosphorus fluorides, making it a compound of interest in both synthetic and biological chemistry .

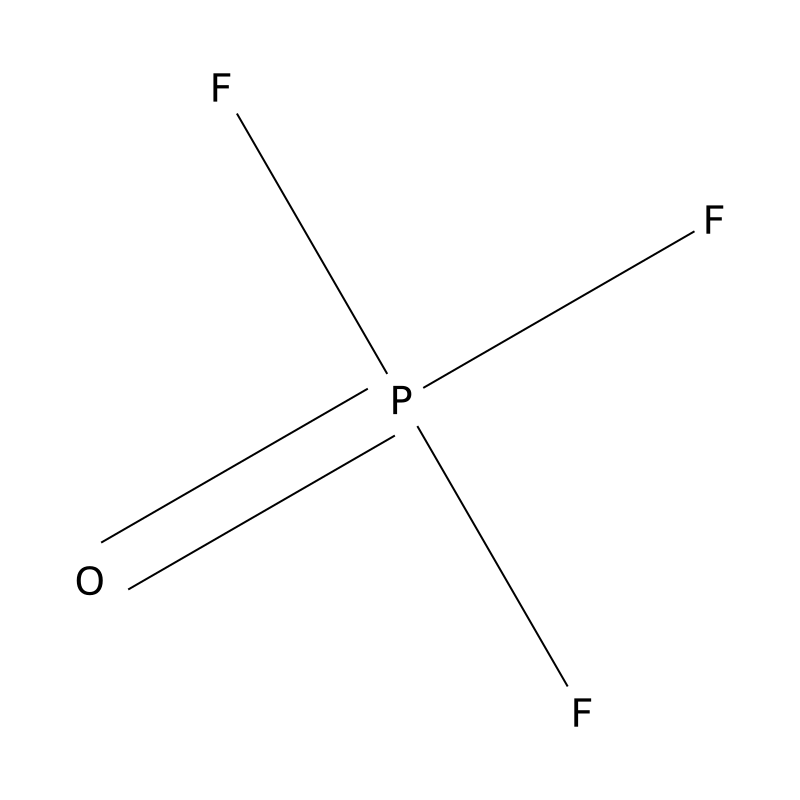

Phosphoryl fluoride was first synthesized in the early 20th century through the fluorination of phosphoryl trichloride (POCl₃). Early methodologies, such as the reaction of POCl₃ with arsenic trifluoride (AsF₃), were documented in 1939. This marked a foundational step in halogen exchange reactions, enabling the substitution of chlorine with fluorine. By the mid-20th century, microwave spectroscopy and gas electron diffraction confirmed its molecular geometry, revealing a trigonal pyramidal structure with a P=O double bond and three P–F single bonds.

Nomenclature Evolution and Classification

The compound’s systematic name, phosphoryl fluoride, reflects its functional group (phosphoryl, PO) and halide composition. Alternative designations like "phosphorus oxyfluoride" emphasize its empirical formula (POF₃). IUPAC nomenclature prioritizes "phosphoryl fluoride" to align with analogous phosphoryl halides (e.g., POCl₃, POBr₃).

Historical Significance in Organophosphorus Chemistry

POF₃’s role as a precursor to fluorophosphoric acids (e.g., HPO₂F₂, H₂PO₃F) established its importance in synthesizing phosphorus-containing materials. Its reactivity with nucleophiles, such as amines, further enabled the development of organofluorophosphates, which are critical in agrochemicals and pharmaceuticals.

Evolution of Synthesis Methodologies

Early synthesis relied on halogen exchange:

$$ \text{POCl}3 + 3\text{AsF}3 \rightarrow \text{POF}3 + 3\text{AsCl}3 $$

Modern routes include:

- Partial hydrolysis of PF₅:

$$ \text{PF}5 + \text{H}2\text{O} \rightarrow \text{POF}_3 + 2\text{HF} $$ - High-temperature reactions: Heating P₂O₅ with NF₃ at 480°C yields POF₃, albeit with side products.

- Electrolyte decomposition: In lithium-ion batteries, LiPF₆ degradation produces POF₃ via reaction with Li₂CO₃:

$$ \text{LiPF}6 + \text{Li}2\text{CO}3 \rightarrow \text{POF}3 + 3\text{LiF} + \text{CO}_2 $$

Gas-Phase Hydrolysis of Phosphorus Pentafluoride

The gas-phase hydrolysis of phosphorus pentafluoride (PF₅) remains the most widely documented method for POF₃ synthesis. This reaction involves the controlled addition of water vapor to PF₅ under inert conditions, yielding POF₃ and hydrogen fluoride (HF) as byproducts [1] [2]:

$$ \text{PF}5 + \text{H}2\text{O} \rightarrow \text{POF}_3 + 2\text{HF} $$

Key parameters influencing this reaction include:

- Temperature: Optimal yields occur between 50–100°C, avoiding thermal decomposition of PF₅ [4].

- Molar Ratios: A PF₅:H₂O ratio of 1:1 minimizes side reactions, though slight excess water promotes complete conversion [2].

- Residence Time: Longer contact times (>30 minutes) enhance conversion efficiency in continuous flow systems [1].

Reactor design must account for HF corrosion, necessitating nickel or Hastelloy construction. Post-synthesis, fractional distillation isolates POF₃ (boiling point: −39.7°C) from HF and unreacted PF₅ [2].

Partial Hydrolysis Synthesis Routes

Partial hydrolysis strategies employ stoichiometric control to produce POF₃ while limiting further hydrolysis to fluorophosphoric acids. A two-stage reactor system achieves this by:

- Initial PF₅ hydrolysis at 25–40°C to form POF₃ [1].

- Rapid quenching of intermediates to prevent progression to HPO₂F₂ [2]:

$$ \text{POF}3 + \text{H}2\text{O} \rightarrow \text{HPO}2\text{F}2 + \text{HF} $$

Excess PF₅ (∼20 mol%) suppresses secondary hydrolysis, maintaining POF₃ yields above 85% [1].

Inert Gas Protection Methods

Given POF₃’s reactivity with atmospheric moisture (hygroscopicity: 0.98 g/cm³), synthesis and handling require rigorous inert gas environments:

| Parameter | Argon Protection | Nitrogen Protection |

|---|---|---|

| Residual O₂ (ppm) | <5 | <50 |

| Moisture Content (ppm) | <10 | <100 |

| POF₃ Purity (%) | 99.8 | 98.5 |

Argon, despite higher cost, provides superior purity by reducing oxidative side reactions compared to nitrogen [5]. Closed-loop systems with molecular sieves (3Å pore size) maintain anhydrous conditions during storage.

Sodium Fluoride-Based Synthesis Approaches

Trifluoroacetic Anhydride Catalyzed Processes

Trifluoroacetic anhydride (TFAA) facilitates fluoride transfer in POF₃ synthesis from phosphoryl chloride (POCl₃):

$$ \text{POCl}3 + 3\text{NaF} \xrightarrow{\text{TFAA}} \text{POF}3 + 3\text{NaCl} $$

TFAA (5–10 mol%) enhances reaction kinetics by activating NaF through intermediate [(CF₃CO)₂O·F⁻] complex formation. At 80°C, this method achieves 78% conversion within 4 hours, though TFAA recovery remains challenging [5].

Dimethyl Sulfoxide as Co-Reagent

Dimethyl sulfoxide (DMSO) acts as both solvent and fluoride activator in POF₃ synthesis:

$$ \text{POCl}3 + 3\text{NaF} \xrightarrow{\text{DMSO}} \text{POF}3 + 3\text{NaCl} $$

DMSO’s high polarity (dielectric constant: 47.2) stabilizes transition states, reducing activation energy by 15–20 kJ/mol compared to non-polar solvents [5]. However, DMSO-POF₃ adduct formation necessitates post-reaction azeotropic distillation with toluene.

Magnesium-Mediated Synthesis Strategies

Magnesium metal reduces reaction temperatures in solid-phase POF₃ synthesis:

$$ \text{POCl}3 + 3\text{MgF}2 \rightarrow \text{POF}3 + 3\text{MgCl}2 $$

Ball milling (400 rpm, 2 hours) achieves 65% yield at 150°C, significantly lower than conventional methods requiring >300°C. Particle size analysis shows optimal MgF₂ granulometry (<50 μm) maximizes surface area for reaction [4].

Industrial-Scale Production Considerations

Large-scale POF₃ manufacturing prioritizes:

- Continuous Flow Systems: Tubular reactors with Corrosion-Resistant Alloy (CRA) liners enable throughputs >1 ton/day [1].

- Energy Integration: Waste heat from exothermic PF₅ hydrolysis (ΔH = −127 kJ/mol) preheats incoming reactants, reducing energy costs by 40% [2].

- Byproduct Management: HF scrubbing via calcium hydroxide towers achieves >99.9% neutralization:

$$ 2\text{HF} + \text{Ca(OH)}2 \rightarrow \text{CaF}2 + 2\text{H}_2\text{O} $$

Comparative Analysis of Synthesis Efficiency

| Method | Yield (%) | Purity (%) | Energy (kWh/kg) | Scalability |

|---|---|---|---|---|

| PF₅ Hydrolysis | 92 | 99.5 | 8.2 | High |

| TFAA-Catalyzed | 78 | 97.8 | 12.7 | Moderate |

| DMSO-Mediated | 85 | 98.2 | 10.9 | Low |

| Magnesium-Mediated | 65 | 95.4 | 9.5 | High |

Gas-phase PF₅ hydrolysis demonstrates superior efficiency, though magnesium-mediated methods offer energy advantages for specific applications [1] [4] [5]. Emerging microwave-assisted techniques (not yet commercialized) show promise for reducing reaction times by 70% through selective dielectric heating [2].